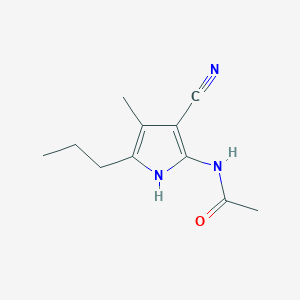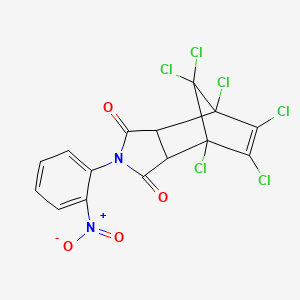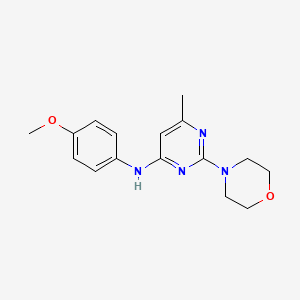![molecular formula C16H14BrNO3S B12476383 2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12476383.png)
2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid is an organic compound that features a benzyl sulfanyl group attached to an acetylamino benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl chloride and thioglycolic acid.
Formation of Intermediate: The 2-bromobenzyl chloride reacts with thioglycolic acid to form 2-bromobenzyl thioglycolate.
Acetylation: The intermediate is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid
- 2-({[(2-Fluorobenzyl)sulfanyl]acetyl}amino)benzoic acid
- 2-({[(2-Iodobenzyl)sulfanyl]acetyl}amino)benzoic acid
Uniqueness
2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C16H14BrNO3S |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14BrNO3S/c17-13-7-3-1-5-11(13)9-22-10-15(19)18-14-8-4-2-6-12(14)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
InChI Key |
ANCVBVVRSDWIFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=CC=C2C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxyethyl)-5-methyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxamide](/img/structure/B12476300.png)
![4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12476303.png)
![2,4,6-Tribromophenyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B12476329.png)

![N-benzyl-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/new.no-structure.jpg)
![2-(4-Methoxyphenyl)-2-oxoethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12476345.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12476351.png)
![1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12476359.png)
![3-(4-methylphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12476360.png)

![4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid](/img/structure/B12476376.png)
![4-methyl-2-[4-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12476384.png)

![2-(4-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12476409.png)
